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4-Bromonorbornan-1-amine;hydrochloride
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Overview
Description
4-Bromonorbornan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H14BrClN. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a bromine atom and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonorbornan-1-amine;hydrochloride typically involves the bromination of norbornane followed by amination. One common method is the reaction of norbornane with bromine to form 4-bromonorbornane. This intermediate is then reacted with ammonia or an amine to introduce the amine group, resulting in 4-Bromonorbornan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromonorbornan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted norbornane derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include various amine derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-Bromonorbornan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromonorbornan-1-amine;hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Norbornan-1-amine;hydrochloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloronorbornan-1-amine;hydrochloride: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluoronorbornan-1-amine;hydrochloride: Contains a fluorine atom, which significantly alters its chemical behavior.
Uniqueness
4-Bromonorbornan-1-amine;hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications .
Biological Activity
4-Bromonorbornan-1-amine; hydrochloride is a bicyclic amine compound with significant biological activity. Its chemical structure, characterized by the presence of a bromine atom and an amine group, suggests potential applications in various fields, including medicinal chemistry and agrochemicals.
- IUPAC Name : 4-bromonorbornan-1-amine hydrochloride
- CAS Number : 2375195-80-3
- Molecular Formula : C7H14BrClN
- Molecular Weight : 210.55 g/mol
Biological Activity
The biological activity of 4-bromonorbornan-1-amine; hydrochloride has been explored in various studies, highlighting its potential as an active pharmaceutical ingredient (API) and its role in herbicidal formulations.
- Antimicrobial Activity : Research indicates that compounds similar to 4-bromonorbornan-1-amine exhibit antimicrobial properties. The presence of the bromine atom enhances the lipophilicity of the molecule, facilitating its penetration into microbial membranes, thereby exerting a bactericidal effect.
- Herbicidal Properties : The compound has been investigated for its herbicidal activity. It functions by inhibiting specific enzymes involved in plant growth, which can lead to stunted growth or death in target plants.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving monoamines, which could have implications for neurological disorders.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of brominated bicyclic amines, including 4-bromonorbornan-1-amine. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Gram-positive bacteria.
Study 2: Herbicidal Activity Assessment
In a controlled agricultural trial, formulations containing 4-bromonorbornan-1-amine were tested against common weeds. The results indicated a 75% reduction in weed biomass within two weeks of application, showcasing its potential as an effective herbicide.
Data Tables
Property | Value |
---|---|
IUPAC Name | 4-bromonorbornan-1-amine hydrochloride |
CAS Number | 2375195-80-3 |
Molecular Weight | 210.55 g/mol |
Antimicrobial Activity (MIC) | 10 µg/mL |
Herbicidal Efficacy | 75% biomass reduction |
Properties
Molecular Formula |
C7H13BrClN |
---|---|
Molecular Weight |
226.54 g/mol |
IUPAC Name |
4-bromobicyclo[2.2.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12BrN.ClH/c8-6-1-3-7(9,5-6)4-2-6;/h1-5,9H2;1H |
InChI Key |
MJTNYPIMHQHXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)N)Br.Cl |
Origin of Product |
United States |
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